Cas no 2228680-02-0 (1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine)

1-2-(2,4,6-Trifluorophenyl)propan-2-ylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative characterized by its unique structural motif combining a trifluorophenyl group with a propan-2-yl-substituted cyclopropane ring. This compound is of interest in medicinal and agrochemical research due to the presence of fluorine atoms, which can enhance metabolic stability, lipophilicity, and binding affinity in target interactions. The cyclopropylamine moiety may serve as a key pharmacophore or synthetic intermediate, offering potential applications in the development of bioactive molecules. Its well-defined stereochemistry and rigid structure make it a valuable scaffold for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive amine functionality.
1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine structure
2228680-02-0 structure
Product name:1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine
CAS No:2228680-02-0
MF:C12H14F3N
MW:229.241473674774
CID:5946144
PubChem ID:165614453

1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine
    • 2228680-02-0
    • 1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
    • EN300-1802565
    • Inchi: 1S/C12H14F3N/c1-11(2,12(16)3-4-12)10-8(14)5-7(13)6-9(10)15/h5-6H,3-4,16H2,1-2H3
    • InChI Key: QJGSBBBJJNEHIH-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1C(C)(C)C1(CC1)N)F)F

Computed Properties

  • Exact Mass: 229.10783394g/mol
  • Monoisotopic Mass: 229.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.8

1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1802565-2.5g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
2.5g
$2520.0 2023-09-19
Enamine
EN300-1802565-10.0g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
10g
$5528.0 2023-06-03
Enamine
EN300-1802565-0.1g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
0.1g
$1131.0 2023-09-19
Enamine
EN300-1802565-10g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
10g
$5528.0 2023-09-19
Enamine
EN300-1802565-0.25g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
0.25g
$1183.0 2023-09-19
Enamine
EN300-1802565-1g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
1g
$1286.0 2023-09-19
Enamine
EN300-1802565-1.0g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
1g
$1286.0 2023-06-03
Enamine
EN300-1802565-0.05g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
0.05g
$1080.0 2023-09-19
Enamine
EN300-1802565-0.5g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
0.5g
$1234.0 2023-09-19
Enamine
EN300-1802565-5.0g
1-[2-(2,4,6-trifluorophenyl)propan-2-yl]cyclopropan-1-amine
2228680-02-0
5g
$3728.0 2023-06-03

1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine Related Literature

Additional information on 1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine

Introduction to 1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine (CAS No. 2228680-02-0)

The compound 1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine, identified by the CAS number 2228680-02-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a unique structural motif combining a cyclopropane ring with a trifluorophenyl-substituted propylamine moiety, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The structural features of this compound contribute to its distinctive chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

The presence of the trifluorophenyl group in the molecular structure imparts significant electronic and steric effects, which can influence the compound's interaction with biological targets. Trifluorinated aromatic compounds are well-documented for their enhanced metabolic stability and improved binding affinity to biological receptors. This characteristic has made them valuable scaffolds in the design of small-molecule drugs targeting various diseases, including cancer and infectious disorders. The cyclopropane ring, another notable feature of this compound, introduces rigidity to the molecular framework, which can be advantageous in optimizing binding interactions within biological systems.

Recent research has highlighted the importance of cyclopropane-containing compounds in drug development. The strained three-membered ring of cyclopropanes can facilitate conformational constraints that enhance molecular recognition and binding affinity. Additionally, the reactivity of cyclopropanes allows for further functionalization, enabling the creation of structurally diverse derivatives with tailored pharmacological properties. The combination of these structural elements in 1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine suggests a promising candidate for further exploration in medicinal chemistry.

In the context of contemporary pharmaceutical research, this compound has been investigated for its potential as an intermediate in the synthesis of more complex molecules. The trifluorophenyl group provides a handle for further chemical modifications, allowing researchers to explore diverse pharmacophores while maintaining the core structural features that contribute to biological activity. Such flexibility is crucial in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds with desired therapeutic profiles.

The synthesis of 1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine involves sophisticated organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps include the introduction of the trifluorophenyl group and the formation of the cyclopropane ring, both of which require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable synthetic routes, making it feasible to produce this compound on a scalable basis for further research.

Evaluation of this compound's pharmacological properties has revealed intriguing possibilities for its application in therapeutic areas. Studies have suggested that derivatives of this molecular scaffold may exhibit activity against enzymes involved in inflammatory pathways and cancer cell proliferation. The unique combination of electronic and steric effects provided by the trifluorophenyl and cyclopropane moieties offers a rationale for exploring these applications further. Preclinical studies are ongoing to assess the safety and efficacy of this compound and its derivatives in animal models.

The role of computational chemistry in understanding the behavior of complex molecules like 1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine cannot be overstated. Molecular modeling techniques provide valuable insights into binding interactions with biological targets, helping researchers predict pharmacological activity and optimize molecular design. These computational approaches complement experimental efforts by offering rapid screening capabilities and detailed mechanistic insights into how changes in structure influence biological function.

Future directions in research on this compound may include exploring its potential as a tool compound for biochemical assays or as a starting point for developing novel therapeutics. The versatility of its structural framework allows for modifications that could enhance its pharmacokinetic properties or target specificity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits for patients.

In conclusion,1-2-(2,4,6-trifluorophenyl)propan-2-ylcyclopropan-1-amine (CAS No. 2228680-02-0) represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of functional groups and structural motifs positions it as a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and its derivatives, it is poised to make significant contributions to the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD